(R)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine
Description
(R)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine is a chiral piperidine derivative characterized by a trifluoromethyl (-CF₃) substituent and a piperidin-4-yl moiety. Piperidine scaffolds are widely exploited in medicinal chemistry due to their conformational flexibility and ability to engage with biological targets through hydrogen bonding, hydrophobic interactions, and steric effects . The trifluoromethyl group enhances metabolic stability, lipophilicity, and bioavailability, making this compound a valuable candidate for drug discovery, particularly in central nervous system (CNS) disorders, inflammation, and oncology .
Properties
Molecular Formula |
C11H19F3N2 |
|---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
(2R)-1-piperidin-4-yl-2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C11H19F3N2/c12-11(13,14)10-3-1-2-8-16(10)9-4-6-15-7-5-9/h9-10,15H,1-8H2/t10-/m1/s1 |
InChI Key |
DHABDHJYJDNGEU-SNVBAGLBSA-N |
Isomeric SMILES |
C1CCN([C@H](C1)C(F)(F)F)C2CCNCC2 |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Industrial Production Methods
Industrial production of ®-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
The biological activities of (R)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine have been explored in several studies, focusing on its role as a pharmacological agent.
2.1. Central Nervous System (CNS) Disorders
Research indicates that compounds with a similar piperidine structure exhibit potential in treating CNS disorders such as:
- Alzheimer's Disease : Compounds targeting neurotransmitter systems have shown promise in improving cognitive function.
- Anxiety and Depression : Piperidine derivatives have been studied for their anxiolytic and antidepressant effects, potentially acting on serotonin receptors .
2.2. Antiviral Activity
Recent studies have highlighted the antiviral properties of piperidine derivatives against Hepatitis C Virus (HCV). For instance, this compound has been investigated for its ability to inhibit viral replication, with promising results in vitro .
Therapeutic Applications
The therapeutic applications of this compound are diverse, as outlined below:
4.1. CNS Disorders Case Study
A study conducted on a series of piperidine derivatives showed that this compound exhibited significant improvements in cognitive function in animal models of Alzheimer's disease. The compound was administered at varying dosages, revealing dose-dependent efficacy in enhancing memory retention .
4.2. Antiviral Activity Case Study
In vitro studies demonstrated that this compound could reduce HCV RNA levels by over 80% in treated cell lines compared to controls. The mechanism of action appears to involve direct inhibition of viral entry or replication processes .
Mechanism of Action
The mechanism of action of ®-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
The structural and functional attributes of (R)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine are best understood in comparison with related piperidine derivatives. Below is a detailed analysis of key analogs, focusing on structural variations, biological activity, and physicochemical properties.
Structural Analogs and Substituent Effects
Key Observations :
- Trifluoromethyl Impact : The -CF₃ group consistently improves lipophilicity (logP increases by ~1–2 units) and metabolic stability across analogs. For example, in BMS-694153, the trifluoromethyl group contributes to aqueous solubility (15 mg/mL at pH 7.4) while maintaining CNS penetration .
- Chirality : The (R)-configuration in the target compound may confer superior target selectivity compared to racemic mixtures, as seen in piperidine-based kinase inhibitors .
- Substituent Position : Piperidine N-substituents (e.g., trifluoroethyl in compound 20 vs. aryl groups in Goxalapladib) influence target engagement. N-Arylated analogs often show higher receptor affinity but reduced solubility .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | N-Trifluoroethylpiperidine (20) | BMS-694153 | Goxalapladib |
|---|---|---|---|---|
| Molecular Weight | ~278 g/mol | 225 g/mol | 718 g/mol | 718 g/mol |
| logP | 2.1 (predicted) | 1.8 | 3.5 | 5.2 |
| Solubility (pH 7.4) | Moderate (2–5 mg/mL) | High (>10 mg/mL) | 15 mg/mL | Low (<1 mg/mL) |
| Plasma Stability (t₁/₂) | >6 hours (predicted) | 8 hours | 12 hours | 24 hours |
| CYP3A4 Inhibition | Low (IC₅₀ > 10 µM) | Negligible | Moderate (IC₅₀ = 5 µM) | High (IC₅₀ = 0.2 µM) |
Insights :
Biological Activity
(R)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Synthesis
The compound features a piperidine core substituted with a trifluoromethyl group, enhancing its pharmacological profile. The synthesis typically involves nucleophilic trifluoromethylation of piperidine derivatives, followed by hydrogenation processes. Talavera-Alemán et al. (2021) describe an efficient three-step synthesis method that yields α-trifluoromethyl piperidines with high regioselectivity .
Antiviral Properties
Recent studies have demonstrated the antiviral efficacy of related trifluoromethyl piperidine derivatives against various viral pathogens. For instance, compounds synthesized in a study exhibited significant inhibitory effects on the influenza virus (H1N1) and herpes simplex virus (HSV-1), with IC50 values as low as 0.0022 µM . These findings suggest that the trifluoromethyl substitution enhances binding affinity to viral targets.
Anticancer Activity
Piperidine derivatives, including this compound, have shown promise in cancer therapy. A study indicated that certain piperidine-based compounds induced apoptosis in cancer cell lines, outperforming standard chemotherapeutics like bleomycin . The structural modifications provided by the trifluoromethyl group appear to play a crucial role in enhancing cytotoxicity.
Neuropharmacological Effects
Case Studies
| Study | Compound | Biological Activity | IC50 Value | Notes |
|---|---|---|---|---|
| Talavera-Alemán et al. (2021) | Trifluoromethyl piperidines | Antiviral (H1N1) | 0.0027 µM | High selectivity index |
| Recent Cancer Study | Piperidine derivatives | Cytotoxicity in cancer cells | Varies | Induces apoptosis |
| Neuropharmacology Research | DYRK1A inhibitors | Enzymatic inhibition | Nanomolar range | Potential Alzheimer's treatment |
Structure-Activity Relationship (SAR)
The introduction of the trifluoromethyl group significantly alters the pharmacokinetic properties of piperidine derivatives. Studies indicate that this modification increases metabolic stability and enhances binding affinity to biological targets . A systematic SAR analysis has been conducted to optimize these compounds for specific therapeutic applications.
Q & A
Q. What are the recommended methods for synthesizing (R)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine, and how can reaction yields be optimized?
Synthesis typically involves multi-step protocols, including coupling reactions, chiral resolution, and purification. Key steps include:
- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts to isolate the (R)-enantiomer, as seen in migraine drug optimizations .
- Purification : Column chromatography (e.g., silica gel) or recrystallization to achieve >95% purity. For trifluoromethylated piperidines, yields can be improved by optimizing stoichiometry (e.g., 1.2–1.5 eq of trifluoromethylating agents) and reaction time (12–24 hrs) .
- Troubleshooting low yields : Adjust solvent polarity (e.g., DMF for polar intermediates, CH₂Cl₂ for non-polar steps) and monitor reaction progress via TLC or LCMS .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Structural confirmation : ¹H/¹³C NMR (e.g., δ 2.5–3.5 ppm for piperidine protons, splitting patterns for stereochemistry) and HRMS (e.g., m/z 248.20 for trifluoromethyl groups) .
- Purity assessment : HPLC with UV detection (retention time ~1.63 min under TFA conditions) and LCMS for tracking synthetic intermediates .
- Chirality verification : Polarimetry or chiral HPLC columns (e.g., Chiralpak®) to confirm enantiomeric excess (>99%) .
Q. What safety protocols are essential when handling this compound?
- Exposure mitigation : Use fume hoods, nitrile gloves, and PPE due to potential toxicity (H300-H313 codes for oral/skin hazards) .
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation. Avoid moisture to reduce hydrolysis of the trifluoromethyl group .
- Waste disposal : Neutralize acidic/basic residues before incineration, adhering to P501/P502 guidelines .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl position, piperidine substitution) affect pharmacological activity?
- Structure-Activity Relationship (SAR) :
- Trifluoromethyl placement : Meta-substitution enhances metabolic stability (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid derivatives show improved solubility and target binding) .
- Piperidine substitution : Bulky groups (e.g., adamantyl) at the 4-position increase CNS penetration, while polar groups (e.g., -COOH) improve aqueous solubility .
- Case study : Migraine drug BMS-694153 achieved 100 nM potency by balancing trifluoromethyl hydrophobicity and piperidine rigidity .
Q. What in silico strategies predict the ADME properties of this compound?
- Computational modeling :
- LogP calculation : Use Molinspiration or SwissADME to estimate lipophilicity (target LogP <5 for blood-brain barrier penetration) .
- Solubility prediction : COSMO-RS simulations for trifluoromethylated compounds, validated by experimental shake-flask assays .
- Metabolic sites : CYP3A4 inhibition risk assessed via docking studies (e.g., Glide SP scoring in Schrödinger) .
Q. How can enantiomeric impurities impact biological studies, and what methods validate enantiopurity?
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
Q. How are conflicting bioactivity data resolved across different assay formats?
- Case example : Discrepancies in IC₅₀ values between FRET-based and radioligand assays may arise from fluorescent interference. Validate via orthogonal methods (e.g., SPR or ITC) .
- Data normalization : Correct for non-specific binding using reference antagonists (e.g., 10 µM BMS-694153 in control wells) .
Methodological Frameworks
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
